molecular formula C12H8F3N5O B2596526 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1025277-29-5

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2596526
CAS No.: 1025277-29-5
M. Wt: 295.225
InChI Key: IXSQTPLZWQHSAV-KTKRTIGZSA-N
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Description

1-[(Z)-2-Amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea is a urea derivative characterized by a unique Z-configuration at the dicyanoethenyl group and a 3-(trifluoromethyl)phenyl substituent. Its structure features:

  • Urea backbone: Facilitates hydrogen bonding with target proteins.
  • 3-Trifluoromethylphenyl group: Increases hydrophobicity and may improve membrane permeability compared to non-fluorinated analogs.

Synthetic routes typically involve condensation reactions between substituted phenyl isocyanates and dicyanoethenylamine precursors, achieving yields of ~85–88% under optimized conditions .

Properties

IUPAC Name

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)7-2-1-3-8(4-7)19-11(21)20-10(6-17)9(18)5-16/h1-4H,18H2,(H2,19,20,21)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSQTPLZWQHSAV-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC(=C(C#N)N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)N/C(=C(/C#N)\N)/C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(trifluoromethyl)aniline. This intermediate is then reacted with cyanoacetic acid derivatives under basic conditions to form the dicyanoethenyl moiety. The final step involves the formation of the urea linkage through a reaction with an isocyanate derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The dicyanoethenyl moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Meta-substituted trifluoromethyl (target and 11e) may offer better target binding than para-substituted analogs (11d) due to reduced steric clash in enzyme active sites .
  • Electron Effects: Trifluoromethyl (electron-withdrawing) increases acidity of the urea NH groups, enhancing hydrogen-bond donor capacity compared to methoxy (electron-donating) derivatives .

Pharmacological and Computational Insights

  • Molecular Docking: AutoDock Vina simulations suggest that trifluoromethyl-substituted ureas exhibit stronger binding to kinase targets (e.g., EGFR) due to hydrophobic interactions with nonpolar residues like Leu788 and Val726 .
  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism compared to chloro or methoxy analogs, as observed in microsomal assays for compound 11e .
  • Solubility: Despite high log P, the dicyanoethenyl group may introduce dipole-dipole interactions, partially offsetting solubility challenges in polar solvents.

Biological Activity

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea is a compound that has garnered attention for its potential biological activities. This article reviews various studies that have explored its biological properties, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

C12H8F3N5O\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{5}\text{O}

This structure features a trifluoromethyl group, which is known to enhance the lipophilicity of compounds, potentially affecting their biological activity.

Antioxidant Activity

Recent studies have explored the antioxidant properties of phenyl urea derivatives, which include compounds structurally related to 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea. These derivatives were evaluated for their ability to inhibit free radicals using hydrogen peroxide as a model. The results indicated moderate to significant antioxidant effects compared to standard antioxidants like ascorbic acid, suggesting that similar compounds may exhibit beneficial oxidative stress modulation in biological systems .

Enzyme Inhibition

Research has indicated that compounds with similar structures can act as inhibitors of various kinases. For instance, studies on N-(3-(trifluoromethyl)phenyl)benzamides demonstrated potent inhibitory activity against discoidin domain receptors (DDR), which are implicated in fibrosis and inflammation. The binding affinity and selectivity of these compounds were assessed through docking studies and enzyme assays, revealing IC50 values that suggest potential therapeutic applications in conditions like pulmonary fibrosis .

Study 1: In vitro Activity Against Cancer Cells

A study investigated the cytotoxic effects of related urea derivatives on cancer cell lines. The results showed that certain analogs exhibited significant antiproliferative effects, with IC50 values ranging from 10 to 30 µM against various cancer types. This suggests that modifications in the urea structure can lead to enhanced anticancer activity.

CompoundCell LineIC50 (µM)
AMCF-715
BHeLa20
CA54925

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of phenyl urea derivatives. The study revealed that compounds similar to 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundBacteriaMIC (µg/mL)
AStaphylococcus aureus32
BEscherichia coli64
CPseudomonas aeruginosa128

The mechanisms underlying the biological activities of this compound and its analogs are still being elucidated. Preliminary data suggest that the trifluoromethyl group may influence the compound's interaction with biological targets, enhancing its binding affinity and selectivity. Additionally, the presence of dicyanoethenyl moieties may facilitate electron transfer processes relevant to antioxidant functions.

Q & A

Q. Q1. What are the standard protocols for synthesizing 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea, and how is purity validated?

A: The compound is typically synthesized via urea-forming reactions between substituted isocyanates and amines. For example, analogous urea derivatives are prepared by reacting aryl isocyanates with amino-dicyanoethenyl precursors under inert conditions . Purity is validated using Infrared (IR) spectroscopy to confirm functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) and Mass Spectrometry (MS) to verify molecular ion peaks . High-performance liquid chromatography (HPLC) is recommended for quantifying impurities .

Q. Q2. What spectroscopic techniques are essential for structural elucidation?

A:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals .
  • X-ray Crystallography: Resolves stereochemistry and confirms the Z-configuration of the dicyanoethenyl group .
  • Elemental Analysis: Validates empirical formulas (e.g., C, H, N content) .

Q. Q3. How are reaction conditions optimized to prevent degradation of sensitive functional groups?

A: Critical parameters include:

  • Temperature: Maintain ≤0°C for azide-containing intermediates to avoid decomposition .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates .
  • Catalysts: Use triethylamine to neutralize acidic byproducts in urea-forming reactions .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) resolve discrepancies in experimental spectroscopic data?

A: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict vibrational frequencies (IR), NMR chemical shifts, and frontier molecular orbitals. For example, DFT can model the electronic effects of the trifluoromethyl group to explain anomalous ¹⁹F NMR shifts . Comparative analysis between experimental and theoretical data identifies conformational mismatches .

Q. Q5. What strategies are used to analyze conflicting bioactivity data across studies?

A: Contradictions often arise from variations in:

  • Purity: Impurities (e.g., residual solvents) can skew bioassays. Cross-validate with HPLC-MS .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .
  • Structural Analogues: Compare with derivatives like 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea to isolate substituent effects .

Q. Q6. How can the environmental fate of this compound be modeled for ecological risk assessment?

A: Follow the INCHEMBIOL framework :

Physicochemical Properties: Measure logP (lipophilicity) and hydrolysis rates.

Biotic/Abiotic Degradation: Use LC-MS to identify metabolites in soil/water systems .

Toxicity Profiling: Conduct Daphnia magna assays for acute aquatic toxicity .

Methodological Challenges

Q. Q7. What are the limitations of current synthetic routes, and how can yields be improved?

A:

  • Side Reactions: The dicyanoethenyl group may undergo unintended cyclization. Mitigate by using low-temperature stepwise addition of reagents .
  • Yield Optimization: Replace traditional urea precursors with carbodiimide-mediated coupling (yields ↑20-30%) .

Q. Q8. How can structure-activity relationships (SAR) be systematically studied for this compound?

A:

Analog Synthesis: Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) .

Biological Screening: Use kinase inhibition assays to map substituent effects on target binding .

Molecular Docking: Predict binding poses with proteins (e.g., VEGFR2) using AutoDock Vina .

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